

# The Discovery and Development of Ruzinurad (SHR4640): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ruzinurad** (SHR4640) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1) developed by Jiangsu Hengrui Pharmaceuticals for the treatment of hyperuricemia and gout. By targeting URAT1, a key protein responsible for the reabsorption of uric acid in the kidneys, **Ruzinurad** effectively increases uric acid excretion and lowers serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the discovery and development of **Ruzinurad**, summarizing key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.

# Introduction to Hyperuricemia and URAT1 Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[1] Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption process.[2] Therefore, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and lowering sUA levels in patients with hyperuricemia and gout.[1]

# **Discovery and Preclinical Development**



#### **Mechanism of Action**

**Ruzinurad** is a highly selective inhibitor of URAT1.[2][3] By binding to URAT1, it blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion in the urine and effectively lowering serum uric acid levels.[4]

## In Vitro Potency and Selectivity

In preclinical studies, **Ruzinurad** has demonstrated potent inhibitory activity against human URAT1 (hURAT1). In a non-isotopic uric acid uptake assay using HEK293 cells stably expressing hURAT1, **Ruzinurad** inhibited URAT1 activity with a half-maximal inhibitory concentration (IC50) of 0.13  $\mu$ M.[1] Another source reports an IC50 value of 33.7 nM in a similar assay system.[5] While specific quantitative data on its selectivity against other renal transporters such as OAT1, OAT3, and ABCG2 are not publicly available, it is described as a "highly selective" URAT1 inhibitor.[3]

## **Preclinical Pharmacokinetics and Efficacy**

Details of in vivo preclinical studies in animal models of hyperuricemia have not been extensively published. However, one study describes a subacute hyperuricemia mouse model induced by uric acid and the uricase inhibitor potassium oxonate, which was used to evaluate the in vivo efficacy of URAT1 inhibitors like SHR4640.[6] In this model, SHR4640 demonstrated a dose-dependent reduction in serum uric acid levels.[6]

# **Clinical Development**

**Ruzinurad** has undergone extensive clinical evaluation in Phase I, II, and III trials, both as a monotherapy and in combination with other urate-lowering therapies.

#### **Phase I Studies**

Phase I trials in healthy volunteers and subjects with hyperuricemia were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Ruzinurad**.

A food-effect study in healthy Chinese male volunteers receiving a single 10 mg dose of SHR4640 showed that a high-fat, high-calorie meal did not significantly affect the main pharmacokinetic parameters or the serum uric acid-lowering effect of the drug.[7]



A drug-drug interaction study (NCT04157959) evaluated the co-administration of **Ruzinurad** (10 mg daily) and the xanthine oxidase inhibitor febuxostat (80 mg daily) in patients with primary hyperuricemia.[6][8] The study found no clinically relevant pharmacokinetic interactions between the two drugs.[6] The combination therapy demonstrated a synergistic effect in reducing serum uric acid.[6]

#### **Phase II Studies**

This randomized, double-blind, placebo- and active-controlled Phase II study evaluated the efficacy and safety of different doses of **Ruzinurad** in Chinese subjects with hyperuricemia.[7] [9]

#### Key Findings:

- After 5 weeks of treatment, the proportion of subjects achieving the target sUA level of ≤360 μmol/L was significantly higher in the Ruzinurad 5 mg (32.5%) and 10 mg (72.5%) groups compared to placebo (0%).[7]
- The mean percent reduction in sUA at week 5 was 32.7% for 5 mg **Ruzinurad** and 46.8% for 10 mg **Ruzinurad**, compared to a 5.9% reduction with placebo.[7]
- **Ruzinurad** was well-tolerated, with the incidence of treatment-emergent adverse events (TEAEs) being comparable across all treatment groups.[7]

#### **Phase III Studies**

This 12-week, multicenter, randomized, double-blind, placebo-controlled Phase II study assessed the efficacy and safety of **Ruzinurad** in combination with febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[3][4]

#### Key Findings:

- At week 12, a significantly greater proportion of patients in the Ruzinurad 5 mg (53.1%) and 10 mg (56.9%) combination groups achieved the target sUA level of ≤360 μmol/L compared to the placebo plus febuxostat group.[3][10]
- The combination therapy was generally well-tolerated, with gout flares being the most common TEAE.[3]



This multicenter, randomized, double-blind, allopurinol-controlled Phase III study evaluated the efficacy and safety of **Ruzinurad** in subjects with gout.[11] A press release regarding this study stated that **Ruzinurad** demonstrated a superior sUA lowering effect compared to allopurinol with a well-tolerated safety profile.[12]

# **Data Summary Tables**

Table 1: Preclinical In Vitro Potency of Ruzinurad

| Parameter       | Assay System                                               | Value   | Reference |
|-----------------|------------------------------------------------------------|---------|-----------|
| IC50 vs. hURAT1 | Non-isotopic uric acid<br>uptake in URAT1-<br>HEK293 cells | 0.13 μΜ | [1]       |
| IC50 vs. hURAT1 | Uric acid uptake in<br>HEK293 cells                        | 33.7 nM | [5]       |

Table 2: Summary of Key Phase II Monotherapy Clinical Trial (NCT03185793)



| Parameter                                      | Placebo                     | Ruzinurad 5<br>mg           | Ruzinurad<br>10 mg          | Benzbroma<br>rone 50 mg     | Reference |
|------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|-----------------------------|-----------|
| N                                              | 40                          | 40                          | 40                          | 40                          | [7]       |
| Baseline sUA<br>(μmol/L,<br>mean)              | 550.3                       | 554.8                       | 552.3                       | 551.5                       | [7]       |
| % Patients achieving sUA ≤360 µmol/L at Week 5 | 0%                          | 32.5%                       | 72.5%                       | 61.5%                       | [7]       |
| % Reduction<br>in sUA at<br>Week 5             | 5.9%                        | 32.7%                       | 46.8%                       | 41.8%                       | [7]       |
| Most<br>Common<br>TEAEs                        | Similar<br>across<br>groups | Similar<br>across<br>groups | Similar<br>across<br>groups | Similar<br>across<br>groups | [7]       |

Table 3: Summary of Key Phase II Combination Therapy Clinical Trial with Febuxostat (NCT05513976)



| Parameter                                                | Placebo +<br>Febuxostat | Ruzinurad 5<br>mg +<br>Febuxostat | Ruzinurad 10<br>mg +<br>Febuxostat | Reference |
|----------------------------------------------------------|-------------------------|-----------------------------------|------------------------------------|-----------|
| N                                                        | ~50                     | ~50                               | ~51                                | [3]       |
| Baseline sUA<br>(μmol/L, mean)                           | 504.8                   | 514.0                             | 514.1                              | [3]       |
| % Patients<br>achieving sUA<br>≤360 µmol/L at<br>Week 12 | 13.7%                   | 53.1%                             | 56.9%                              | [10]      |
| % Patients<br>achieving sUA<br>≤300 µmol/L at<br>Week 12 | 9.8%                    | 38.8%                             | 43.1%                              | [3]       |
| TEAEs (%)                                                | 80.4%                   | 87.8%                             | 74.5%                              | [3]       |
| Gout Flares (%)                                          | 45.1%                   | 49.0%                             | 39.2%                              | [3]       |

# Experimental Protocols In Vitro URAT1 Inhibition Assay (Non-radioactive Uric Acid Uptake)

This protocol is based on a published method for assessing URAT1 inhibition in vitro.[1]

- Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to overexpress human URAT1 (hURAT1). The cells are cultured in 24-well plates until they reach approximately 80% confluency.
- Compound Pre-incubation: The URAT1-expressing HEK293 cells are pre-incubated with various concentrations of **Ruzinurad** (or other test compounds) for 30 minutes.
- Uric Acid Uptake: The cells are then incubated with a 750 μM uric acid buffer (dissolved in Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow for uric acid uptake. Untransfected



HEK293 cells are used as a negative control to determine background uric acid uptake.

- Cell Lysis and Analysis: After the incubation period, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed. The intracellular uric acid concentration is measured using a commercially available kit and normalized to the total protein content of the cell lysate.
- Data Analysis: The uric acid uptake in the untransfected HEK293 cells is subtracted from the
  uptake in the URAT1-expressing cells to determine the specific URAT1-mediated transport.
  The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response
  data to a suitable pharmacological model.

# Clinical Trial Protocol Synopsis (Phase II Monotherapy, NCT03185793)

- Study Design: A randomized, double-blind, placebo- and active-controlled, dose-ranging study.
- Participants: Chinese subjects with hyperuricemia (sUA ≥480 μmol/L with a history of gout, or ≥540 μmol/L without a history of gout).
- Intervention: Subjects were randomized to receive once-daily oral doses of Ruzinurad (2.5 mg, 5 mg, or 10 mg), placebo, or benzbromarone (50 mg) for 5 weeks.
- Primary Endpoint: The proportion of subjects achieving a target sUA level of ≤360 µmol/L at week 5.
- Secondary Endpoints: Percent change in sUA from baseline, and safety assessments including the incidence of TEAEs.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of Ruzinurad in the renal proximal tubule.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Proline-derived quinoline formamide compounds as human urate transporter 1 inhibitors with potent uric acid-lowering activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor, SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Musculoskeletal Diseases [explorationpub.com]
- 10. More patients hit their uric acid target with febuxostat and ruzinurad combination Medical Conferences [conferences.medicom-publishers.com]
- 11. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [The Discovery and Development of Ruzinurad (SHR4640): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181943#discovery-and-development-of-ruzinurad-shr4640]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com